Defensin-C -

Defensin-C

Catalog Number: EVT-246103
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Defensins are classified into three main groups based on their structural characteristics:

  • Alpha-defensins: Found primarily in neutrophils and Paneth cells, characterized by their specific cysteine connectivity.
  • Beta-defensins: Present in various tissues and known for their role in modulating immune responses.
  • Theta-defensins: A unique class formed by circular peptides derived from two truncated alpha-defensins.
Synthesis Analysis

Methods of Synthesis

Defensin-C can be synthesized using various methods including:

  • Solid-phase peptide synthesis (SPPS): This is a widely used method for synthesizing peptides where the peptide chain is built stepwise on a solid support. For example, the linear precursor of certain defensins can be synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  • Recombinant DNA technology: This involves cloning the gene encoding defensin-C into expression vectors which are then introduced into host cells to produce the peptide.

Technical Details

In SPPS, the amino acid sequence is assembled on a resin-bound support. After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC). For defensin-C, specific conditions are maintained during synthesis to ensure proper folding and formation of disulfide bonds that are critical for its biological activity.

Molecular Structure Analysis

Structure of Defensin-C

The molecular structure of Defensin-C typically features:

  • Cysteine residues: These form disulfide bonds that stabilize the peptide's conformation.
  • Beta-sheet structure: This secondary structure is essential for its antimicrobial activity.

Data on Molecular Structure

Defensin-C exhibits a characteristic three-dimensional structure that allows it to insert into microbial membranes effectively. The arrangement of cysteine residues contributes to its stability and function.

Chemical Reactions Analysis

Reactions Involving Defensin-C

Defensin-C participates in several chemical reactions primarily related to its antimicrobial activity:

  • Membrane disruption: Upon interacting with bacterial membranes, defensin-C can induce pore formation leading to cell lysis.
  • Modulation of immune responses: It can interact with various immune cells, influencing cytokine production and recruitment of additional immune factors.

Technical Details of Reactions

The interactions between defensin-C and microbial membranes often involve electrostatic attractions due to its cationic nature. The peptide's hydrophobic regions facilitate insertion into lipid bilayers, resulting in membrane destabilization.

Mechanism of Action

Process of Action

Defensin-C exerts its antimicrobial effects through several mechanisms:

  1. Membrane permeabilization: By forming pores in bacterial membranes.
  2. Inhibition of cell wall synthesis: Interfering with bacterial growth.
  3. Immune modulation: Enhancing the recruitment and activation of immune cells.

Data Supporting Mechanism

Studies have shown that defensin-C can significantly reduce bacterial viability by disrupting membrane integrity and inducing cellular stress responses.

Physical and Chemical Properties Analysis

Physical Properties

Defensin-C is typically characterized by:

  • Molecular weight: Generally between 3 to 5 kDa.
  • Isoelectric point: Varies depending on the specific sequence but is generally basic due to the presence of cationic residues.

Chemical Properties

Defensin-C is stable under physiological conditions but may be sensitive to extreme pH or temperature changes. Its solubility is influenced by ionic strength and pH levels.

Applications

Scientific Uses

Defensin-C has numerous applications in scientific research and medicine:

  • Antimicrobial agents: Used in developing new antibiotics due to rising antibiotic resistance.
  • Immunomodulators: Investigated for their potential use in enhancing vaccine efficacy or treating autoimmune diseases.
  • Biotechnology: Employed in agricultural settings for developing pest-resistant crops through genetic engineering.
Historical Context and Phylogenetic Classification of Defensin-C

Discovery Timeline in Host Defense Peptide Research

The identification of defensins represents a cornerstone in innate immunity research. Alexander Fleming's 1922 discovery of lysozyme marked the first recognition of endogenous antimicrobial substances, though its significance was initially overshadowed by penicillin [1] [4]. The term "defensin" was formally coined in 1985 when Robert Lehrer isolated cationic antimicrobial peptides from rabbit granulocytes, demonstrating broad-spectrum activity against bacteria and viruses [7]. This breakthrough initiated systematic characterization across species:

Table 1: Key Milestones in Defensin Research

YearDiscoverySignificance
1922LysozymeFirst host-derived antimicrobial substance identified
1985Rabbit defensins (MCP-1/MCP-2)First defensins characterized; term established
1990sPlant defensins (γ-purothionins)Revealed evolutionary conservation beyond animals
1999θ-defensins (rhesus macaque)Discovered cyclic peptide defensins in primates
2003Human β-defensin cluster (chromosome 8p22-p23)Mapped major genomic locus driving diversity

Technological advances catalyzed defensin discovery, with genomic sequencing revealing extensive diversification. By 2022, over 348 defensins across 252 animal species were documented in specialized databases like APD3, underscoring their taxonomic ubiquity [7]. Defensin-C emerged as a specific variant within this broader family through comparative transcriptomics and structural characterization.

Evolutionary Origins: Cis- vs. Trans-Defensin Superfamilies

Defensin-C belongs to the trans-defensin superfamily, which diverged evolutionarily from cis-defensins through distinct structural adaptations:

  • Structural Dichotomy: Cis-defensins (plants/fungi/invertebrates) feature parallel disulfide bonds (C1-C6, C2-C4, C3-C5) stabilizing a cysteine-stabilized α-helix/β-sheet (CSαβ) motif. Trans-defensins (vertebrates/some invertebrates) exhibit opposite-oriented disulfide bonds (C1-C5, C2-C4, C3-C6) enabling greater conformational flexibility [2] [5] [6].
  • Domain Architecture: Unlike compact β-defensins, Defensin-C precursors retain a bidomain structure—a hydrophobic N-terminal domain fused to a β-defensin-like C-terminal domain. This configuration, observed in horseshoe crabs and bivalves, represents an evolutionary intermediate to vertebrate β-defensins [6].
  • Functional Implications: The hydrophobic N-domain enhances stability in high-salt environments (e.g., marine habitats), while the C-domain provides pathogen recognition capabilities. This dual functionality likely contributed to Defensin-C's retention in specific lineages [6].

Comparative Phylogenetic Distribution Across Eukaryotes

Defensin-C exhibits a phylogenetically restricted distribution reflecting lineage-specific adaptations:

Table 2: Phylogenetic Distribution of Defensin-C

Taxonomic GroupDefensin-C PresenceFunctional Context
MollusksBivalves (expanded)Hemocyte response; salt-tolerant antimicrobial activity
ArthropodsHorseshoe crabsHemolymph defense against Gram-negative bacteria
ChordatesAmphioxus (limited)Gut mucosal immunity
VertebratesAbsentReplaced by β-defensin radiation
Plants/FungiAbsentExclusively cis-defensins

This distribution highlights three evolutionary patterns: (1) Marine adaptation - Retention in osmotically challenging environments where its salt stability is advantageous; (2) Gene loss events - Disappearance in terrestrial vertebrates coinciding with β-defensin diversification; (3) Lineage-specific expansions - Tandem duplications in bivalves (e.g., Crassostrea gigas contains 12 big defensin variants) enabling functional specialization [6] [9].

Gene Duplication and Diversification in Vertebrates

Defensin-C evolution exemplifies the birth-and-death model of gene family evolution, characterized by repeated duplication and divergence:

  • Duplication Mechanisms: Vertebrate defensin diversity arose primarily through local tandem duplications on chromosome 8p22-p23. This locus shows >10 million years of conservation, with human-baboon divergence preserving paralogs like DEFB106 and DEFB107 [10].
  • Selection Patterns: Positive selection disproportionately targets the second exon encoding the mature peptide:
  • Amino acid substitutions preferentially alter residue charge (e.g., Lys→Glu)
  • Evolutionary rates in mature peptide exons exceed those in signal peptide exons by 8-fold
  • Over 30% of codon sites show dN/dS >1, indicating adaptive evolution [10]
  • Functional Diversification: Following duplication, Defensin-C homologs underwent subfunctionalization:
  • Immune effectors: Direct microbicidal activity via membrane disruption (e.g., Cg-BigDef1 in oysters)
  • Immune modulators: Chemokine-like functions in cell recruitment (e.g., Tt-BigDef in horseshoe crabs)
  • Reproductive proteins: Involvement in sperm maturation (e.g., SPAG11-derived defensins) [6] [7]

This evolutionary trajectory illustrates how duplication provides raw material for innovation in host defense. Defensin-C's restricted phylogenetic distribution, contrasted with the expansive radiation of β-defensins in terrestrial vertebrates, underscores how ecological pressures shape molecular evolution in immunity.

Properties

Product Name

Defensin-C

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